molecular formula C11H11F6NO B3613928 2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No. B3613928
M. Wt: 287.20 g/mol
InChI Key: QDSNVPNDMVZVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol” is a complex organic molecule. It contains an amino group (-NH2), a hexafluoro-2-propanol group (C3H2F6O), and a dimethylphenyl group (C8H10), which suggests that it could have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the current resources .

Safety and Hazards

The safety and hazards of a compound are usually determined by its toxicity, flammability, and other risk factors. For the compound “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride”, it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c1-5-3-7(4-6(2)8(5)18)9(19,10(12,13)14)11(15,16)17/h3-4,19H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSNVPNDMVZVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hexafluoroacetone trihydrate (9.68 g, 44 mmol) was added to 2,6-dimethylaniline (4.84 g, 40 mmol) and p-toluenesulfonic acid (304 mg, 1.6 mmol) at room temperature. The mixture was stirred at 130° C. for 14 hours under a nitrogen atmosphere. After cooling down, the solidified mixture was washed with sodium bicarbonate solution, water, and hexane and dried to afford 10 g of 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-2,6-dimethylaniline. 1H NMR (DMSO): δ 8.11 (s, 1H), 7.08 (s, 2H), 4.89 (s, 2H), 2.10 (s, 6H). MS (ES) m/z 288.1 ([M+H]+).
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9.68 g
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4.84 g
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304 mg
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Synthesis routes and methods II

Procedure details

A mixture of 2.42 g of 2,6-dimethylaniline, 7.35 g of hexafluoroacetone hydrate, and 0.04 g of p-toluenesulfonic acid monohydrate was stirred under heating at 100° C. for 5 hours. After the temperature was returned to room temperature, the mixture was diluted with ethyl acetate and washed with a 1N sodium hydroxide aqueous solution. Then, the solvent was distilled off under reduced pressure, and the precipitated crude crystals were washed with a n-hexane-ethyl acetate mixed solvent to obtain 4.47 g (yield 78%) of the title compound as a solid.
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2.42 g
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7.35 g
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0.04 g
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Yield
78%

Synthesis routes and methods III

Procedure details

At room temperature, 24.4 g of 2,6-dimethylaniline and 50.0 g of hexafluoroacetone hydrate were mixed, and 0.5 g of p-toluenesulfonic acid monohydrate was added. The reaction solution was stirred and heated to 100° C. After the loss of the starting material was confirmed through TLC, ethyl acetate and an aqueous solution of 1N sodium hydroxide were added to the reaction solution, and phase separation was carried out. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was washed by addition of hexane. The suspension was filtered, and thus obtained filtered residue was dried under reduced pressure at room temperature to give 24.3 g (yield 69%) of the title compound as a powder form.
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24.4 g
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reactant
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50 g
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0.5 g
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catalyst
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0 (± 1) mol
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Yield
69%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

While 24.4 g of 2,6-dimethylaniline and 50.0 g of hexafluoroacetone hydrate were mixed at room temperature, 0.5 g of p-toluenesulfonic acid monohydrate was added thereto. The reaction solution was stirred at 100 degree centigrade. After disappearance of the starting raw material was confirmed by means of TLC, to the reaction solution were added ethyl acetate and 1N aqueous sodium hydroxide solution for solution separation and extraction. Anhydrous magnesium sulfate was added to an organic layer, and the organic layer was dried and then filtered off. The filtrate was concentrated under a reduced pressure, and then hexane was added to the residue for washing. The suspension was filtered and the resulting filtered product was vacuum-dried at room temperature to obtain 24.3 g of the desired product (Yield: 69%) in the form of powder.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
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raw material
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0 (± 1) mol
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0.5 g
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Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Reactant of Route 2
Reactant of Route 2
2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Reactant of Route 3
Reactant of Route 3
2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Reactant of Route 4
2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Reactant of Route 5
Reactant of Route 5
2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Reactant of Route 6
2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

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